molecular formula C8H14O3 B079437 2-Hydroxybutyl methacrylate CAS No. 13159-51-8

2-Hydroxybutyl methacrylate

Cat. No.: B079437
CAS No.: 13159-51-8
M. Wt: 158.19 g/mol
InChI Key: IEVADDDOVGMCSI-UHFFFAOYSA-N
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Description

2-Hydroxybutyl methacrylate is an organic compound with the molecular formula C8H14O3. It is a colorless to light yellow clear liquid at room temperature and is known for its use in various polymerization processes. This compound is a methacrylic acid ester, specifically the ester of methacrylic acid and 2-hydroxybutanol .

Safety and Hazards

2-Hydroxybutyl methacrylate can be harmful if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It is advised to avoid breathing mist or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

2-Hydroxybutyl methacrylate (2-HBMA) is a methacrylic acid ester with a hydroxybutyl group . It is primarily used as a reactive monomer in the synthesis of polymers and copolymers . Its primary targets are the polymer chains where it acts as a crosslinking agent, enhancing the properties of the polymer matrix .

Mode of Action

2-HBMA interacts with its targets (polymer chains) through a process called free radical polymerization . The double bond in the methacrylate group of 2-HBMA opens up and forms bonds with other monomers or polymers, creating a larger polymer chain . This results in changes in the physical and chemical properties of the polymer, such as increased rigidity, durability, and resistance to environmental factors .

Biochemical Pathways

The polymerization of 2-HBMA can be initiated by heat, light, or chemical initiators, leading to the formation of free radicals . These free radicals can react with the double bond of 2-HBMA, leading to the formation of larger polymer chains .

Pharmacokinetics

It’s important to note that any potential exposure to 2-hbma should be minimized as it may cause irritation to the skin and eyes .

Result of Action

The polymerization of 2-HBMA results in the formation of polymers with enhanced properties. These polymers can have a variety of uses, including coatings, adhesives, and sealants . The hydroxyl group in 2-HBMA allows for further modifications, such as the addition of other functional groups, which can further enhance the properties of the polymer .

Action Environment

The action of 2-HBMA is influenced by various environmental factors. Temperature and light can initiate the polymerization of 2-HBMA . Additionally, the presence of oxygen can inhibit the polymerization process as oxygen reacts with the free radicals involved in the process . Therefore, polymerization of 2-HBMA is often carried out under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxybutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-hydroxybutanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. Stabilizers such as monomethyl ether hydroquinone (MEHQ) are added to prevent premature polymerization during storage and handling .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxybutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVADDDOVGMCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402190
Record name 2-HYDROXYBUTYL METHACRYLATE
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-51-8
Record name 2-Hydroxybutyl methacrylate
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Record name 2-Hydroxybutyl methacrylate
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Record name 2-HYDROXYBUTYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester
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Record name 2-HYDROXYBUTYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A blend of 72 grams 1,2-epoxybutane (Aldrich), 0.85 g 4-methoxyphenol (Aldrich), and 6.5 g potassium hydroxide was stirred in a 500 ml round bottomed flask equipped with an addition funnel and thermocouple thermometer. 172 g methacrylic acid was added via the addition funnel, and the blend was slowly to 75° C., and stirred overnight under an air, then increased to 88° C. for 4 hours. The mixture was cooled, and 700 ml of 2.0 N NaOH was added to the mixture in a separatory funnel. The upper layer was washed with borate buffered saline three times. Ethyl ether (200 ml) was added to the combined saline washes to extract any product. The combined organic layers were dried over NaSO4. The NaSO4 was filtered out and the product was distilled (90-98° C./˜4 mm Hg). 17.5 g product was collected, to which was added 4 mg 4-methoxyphenol. 1H NMR: 6.1 ppm (1H, m), 5.5 (1H, m), 4.8 (0.25H m), 4.2 (0.64H, dd, 8.1 and 11.7 Hz), 4.0 (0.64 Hz, dd, 6.9 and 11.4 Hz), 3.6-3.8 1.26H, m), 2.3 (OH, br s), 1.9 (3 H, m), 1.4-1.7 (2 H, m), 0.9 (3H, m); consistent with a blend of 2-hydroxy-1-propylmethacrylate and 1-hydroxy-2-propylmethacrylate.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-hydroxybutyl methacrylate unique in the context of PISA in aqueous media?

A: Research has shown that the aqueous solubility of a monomer significantly impacts the morphology of nanoparticles formed during PISA. While several methacrylic monomers form spherical nanoparticles, this compound stands out. Its intermediate aqueous solubility of 20 g dm–3 at 70 °C enables the formation of unique "monkey nut" shaped anisotropic nanoparticles under specific PISA conditions. [, ]. This discovery highlights the critical role of monomer solubility in dictating nanoparticle morphology during PISA.

Q2: Why is the formation of anisotropic nanoparticles, such as the "monkey nut" morphology, significant in PISA?

A: The ability to control nanoparticle morphology is crucial for tailoring material properties and functionalities. While spherical nanoparticles are common in PISA, access to anisotropic shapes like the "monkey nut" offers new possibilities. These unique shapes can influence properties like drug loading, release kinetics, cellular uptake, and interactions with biological systems. [] Understanding the factors that govern anisotropic nanoparticle formation, such as monomer solubility with HBMA, opens doors to designing more sophisticated and functional nanomaterials.

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